![molecular formula C9H12N6O5 B1384102 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one CAS No. 2133-80-4](/img/structure/B1384102.png)
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 8-Azaguanosine , has a molecular weight of 284.232 and a molecular formula of C9H12N6O5 . It is used for industry purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H12N6O5 . It contains a triazolo[4,5-d]pyrimidin-7-one ring attached to a 5-(hydroxymethyl)oxolan-2-yl group . The exact spatial arrangement of these groups would require more detailed structural data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.232 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Antitumor and Antiviral Activities
This compound, part of the 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones class, has been explored for its potential antitumor and antiviral activities. Researchers synthesized a range of derivatives and evaluated their activities in vitro, suggesting a noteworthy role in the development of therapeutic agents in these domains (Islam, Ashida, & Nagamatsu, 2008).
Synthesis and Characterization
The compound's derivatives have been synthesized and characterized through various methods, including crystal structure analysis, spectroscopic characterization, Hirshfeld surface analysis, and DFT calculations. This meticulous approach ensures a thorough understanding of the compound's structural and chemical properties, paving the way for its potential applications in diverse scientific fields (Lahmidi et al., 2019).
Microwave-Assisted Synthesis
The compound's derivatives have also been synthesized using microwave-assisted protocols, showcasing the efficiency and modernization of chemical synthesis techniques. This method offers an expedited route to obtaining these derivatives, which could be beneficial for various scientific applications (Divate & Dhongade-Desai, 2014).
Theoretical Studies and Antibacterial Activity
Researchers have conducted theoretical studies on the compound's derivatives, including density functional theory (DFT) calculations, to understand their electronic structures and potential chemical reactivity. Additionally, the antibacterial activity of these derivatives has been evaluated, indicating their possible use in antimicrobial treatments (Haj et al., 2000).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one' involves the synthesis of the triazolopyrimidine ring system followed by the attachment of the oxolane and amino groups.", "Starting Materials": [ "2,4,5-trichloropyrimidine", "sodium azide", "sodium hydride", "2-deoxy-D-ribose", "potassium carbonate", "ammonium chloride", "sodium borohydride", "acetic acid", "ammonia", "sodium hydroxide", "hydrogen peroxide", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ammonium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4,5-trisubstituted pyrimidine by reacting 2-deoxy-D-ribose with 2,4,5-trichloropyrimidine in the presence of potassium carbonate and ammonium chloride.", "Step 2: Conversion of the pyrimidine to the corresponding azide by reacting with sodium azide in the presence of sodium hydride.", "Step 3: Reduction of the azide to the corresponding amine using sodium borohydride in acetic acid.", "Step 4: Cyclization of the amine with 2-deoxy-D-ribose in the presence of sulfuric acid to form the triazolopyrimidine ring system.", "Step 5: Protection of the hydroxyl groups of the oxolane moiety using acetic anhydride and sodium bicarbonate.", "Step 6: Oxidation of the hydroxymethyl group to the corresponding aldehyde using hydrogen peroxide.", "Step 7: Reaction of the aldehyde with ammonia to form the corresponding imine.", "Step 8: Reduction of the imine to the corresponding amine using sodium borohydride.", "Step 9: Deprotection of the oxolane moiety using sulfuric acid.", "Step 10: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product using ethanol and water." ] } | |
Número CAS |
2133-80-4 |
Fórmula molecular |
C9H12N6O5 |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N6O5/c10-9-11-6-3(7(19)12-9)13-14-15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H3,10,11,12,19)/t2-,4-,5-,8-/m1/s1 |
Clave InChI |
QOVIBFFZCVPCEI-UMMCILCDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
Otros números CAS |
2133-80-4 |
Secuencia |
N |
Sinónimos |
azaguanosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



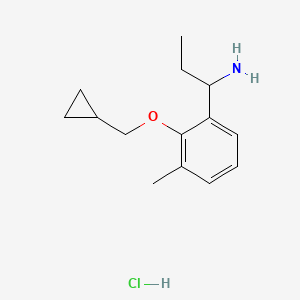
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)

![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)
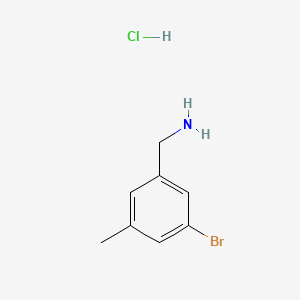
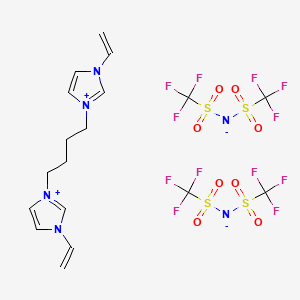
![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)
![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
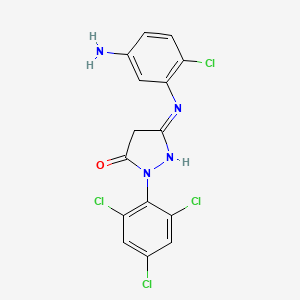
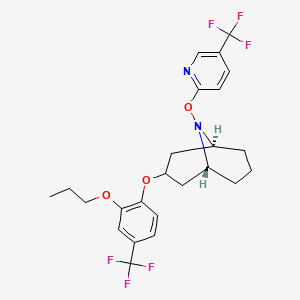
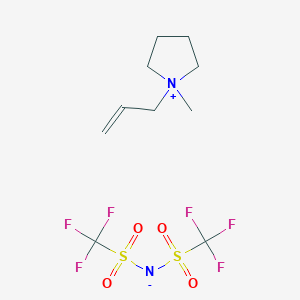

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)